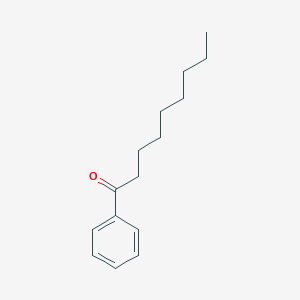

1-Phenylnonan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylnonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUPABFCHVRLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208819 | |

| Record name | 1-Phenylnonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6008-36-2 | |

| Record name | Nonanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6008-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-nonanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006008362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylnonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylnonan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-NONANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ4KL5XS87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylpentan-1-one

A Note on the Compound: Initial literature searches for "1-phenylnonan-1-one" yielded limited comprehensive data. However, a closely related and well-documented compound, 1-phenylpentan-1-one (also known as Valerophenone), is extensively studied and possesses significant applications in research and industry. This guide will focus on the properties and protocols associated with 1-phenylpentan-1-one, assuming a potential user query error.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-phenylpentan-1-one, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from various scientific sources and is intended to be a valuable resource for laboratory and research applications.

Physicochemical Properties

1-Phenylpentan-1-one is an aromatic ketone characterized by a phenyl group attached to a pentanoyl moiety.[1] It is a colorless to pale yellow liquid at room temperature with a faint aromatic odor.[2]

Quantitative Data Summary

The key physical and chemical properties of 1-phenylpentan-1-one are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [3][4] |

| Molecular Weight | 162.23 g/mol | [4] |

| CAS Number | 1009-14-9 | [3][4] |

| Melting Point | -9 °C | [2] |

| Boiling Point | 244-245 °C (at 760 mmHg) | [5] |

| 105-107 °C (at 5 mmHg) | [5] | |

| Density | 0.975 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.5143 | [5] |

| Flash Point | 102.22 °C (Closed Cup) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and dichloromethane. | [2][5] |

| logP (Octanol/Water) | 3.0595 | [7] |

| Polar Surface Area | 17.07 Ų | [8] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 1-phenylpentan-1-one.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-phenylpentan-1-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1685 cm⁻¹. Other significant peaks include those for aromatic C-H stretching (around 3060 cm⁻¹) and C=C stretching (around 1598 and 1448 cm⁻¹), as well as aliphatic C-H stretching (around 2958, 2932, and 2872 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 1-phenylpentan-1-one shows a molecular ion peak (M⁺) at m/z = 162. The base peak is typically observed at m/z = 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), which is a characteristic fragmentation pattern for alkyl phenyl ketones. Other significant fragments include m/z = 77 (phenyl cation) and m/z = 51.

Chemical Properties and Reactivity

1-Phenylpentan-1-one exhibits reactivity characteristic of aromatic ketones.

Photosensitization and Photochemistry

Valerophenone is a well-known photosensitizer, widely used in photochemical studies.[6][9] Upon absorption of UV radiation, it can undergo a Norrish Type II reaction, which involves intramolecular abstraction of a gamma-hydrogen by the excited carbonyl oxygen.[10][11] This leads to the formation of a 1,4-biradical intermediate, which can then undergo cleavage to form acetophenone and propene, or cyclization to form cyclobutanol derivatives.[10]

Norrish Type II reaction pathway of 1-phenylpentan-1-one.

This photochemical property makes it a useful tool in studying reaction mechanisms and as a photoinitiator in polymerization processes.[9]

Inhibition of Carbonyl Reductase

1-Phenylpentan-1-one has been identified as an inhibitor of the enzyme carbonyl reductase. This inhibitory activity is of interest in biochemical and pharmacological research, suggesting potential applications in modulating metabolic pathways involving this enzyme.

Experimental Protocols

Detailed methodologies for the synthesis of 1-phenylpentan-1-one are provided below.

Synthesis via Friedel-Crafts Acylation

This is a common and effective method for the synthesis of 1-phenylpentan-1-one.[5]

Reaction: Benzene + Valeryl Chloride → 1-Phenylpentan-1-one + HCl

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Dissolve valeryl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the valeryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 10 °C.

-

Addition of Benzene: Following the addition of valeryl chloride, add benzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature controlled.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C for dichloromethane) for 1-3 hours, or until the reaction is complete (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 1-phenylpentan-1-one.

-

Experimental workflow for the synthesis of 1-phenylpentan-1-one.

Synthesis via Oxidation of 1-Phenyl-1-pentanol

An alternative route involves the oxidation of the corresponding secondary alcohol.

Reaction: 1-Phenyl-1-pentanol + Oxidizing Agent → 1-Phenylpentan-1-one

Experimental Protocol using Pyridinium Chlorochromate (PCC):

-

Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Alcohol: Dissolve 1-phenyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion with stirring.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. The mixture will turn into a dark, tarry substance.

-

Work-up:

-

Dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts, washing the filter cake with additional diethyl ether.

-

Combine the filtrates.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

-

Safety and Handling

1-Phenylpentan-1-one should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[6] Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.

Applications in Research and Development

1-Phenylpentan-1-one serves as a versatile intermediate in organic synthesis for the production of pharmaceuticals, fine chemicals, and specialty compounds.[12] Its photochemical properties make it an important tool in the study of light-induced reactions and in the development of UV-curable coatings and inks.[3] Furthermore, its inhibitory effect on carbonyl reductase opens avenues for its use in biochemical and medicinal chemistry research.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. scribd.com [scribd.com]

- 4. 1-PHENYLPENTAN-1-ONE | CAS 1009-14-9 [matrix-fine-chemicals.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Norrish reaction - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. studylib.net [studylib.net]

- 9. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

1-Phenylnonan-1-one CAS number and molecular structure

Disclaimer: Initial searches for "1-Phenylnonan-1-one" did not yield sufficient public data to create an in-depth technical guide. Due to the similarity in nomenclature and the availability of extensive research, this guide will focus on 1-Phenylpentan-1-one . It is presumed that this is the compound of interest.

This technical guide provides a comprehensive overview of 1-Phenylpentan-1-one, also known as Valerophenone, tailored for researchers, scientists, and drug development professionals. The document covers its chemical identity, physical and chemical properties, synthesis protocols, and applications.

Chemical Identity and Molecular Structure

1-Phenylpentan-1-one is an aromatic ketone.[1] It consists of a pentanoyl group attached to a benzene ring.[1] This structure makes it a member of the alkyl-phenylketone class of organic compounds.[2]

CAS Number: 1009-14-9[3][4][5]

Molecular Structure:

The molecular structure of 1-Phenylpentan-1-one is characterized by a phenyl group bonded to the carbonyl carbon of a pentanone chain.[6]

The structural formula can be represented as follows: A five-carbon chain with a ketone functional group at the first carbon, which is also attached to a phenyl group.[6]

Physicochemical and Computational Data

A summary of the key quantitative data for 1-Phenylpentan-1-one is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O | [3][4][5] |

| Molecular Weight | 162.23 g/mol | [1][3][5] |

| Melting Point | -9 °C | [1][7] |

| Boiling Point | 245.0 °C at 760 mmHg | [1] |

| 105-107 °C at 5 mmHg | [7] | |

| Density | 0.98 g/mL | [7] |

| Refractive Index | 1.5143 | [7] |

| Water Solubility | 0.17 g/L (Predicted) | [2] |

| logP | 3.12 (Predicted) | [2] |

| Polar Surface Area | 17.07 Ų (Predicted) | [2] |

| SMILES | CCCCC(=O)C1=CC=CC=C1 | [3][5] |

| InChIKey | XKGLSKVNOSHTAD-UHFFFAOYSA-N | [3][4] |

Experimental Protocols: Synthesis of 1-Phenylpentan-1-one

The synthesis of phenyl ketones is a fundamental process in organic chemistry. While specific, detailed experimental protocols for the synthesis of 1-Phenylpentan-1-one are not extensively detailed in the provided search results, a general and widely applicable method is the Friedel-Crafts acylation. Additionally, the synthesis of a related compound, 2-Bromo-1-phenyl-pentan-1-one, from 1-phenyl-1-pentanone is described, indicating a pathway for further functionalization.

Synthesis of 2-Bromo-1-phenyl-pentan-1-one from 1-Phenyl-1-pentanone

This protocol describes the bromination of 1-phenyl-1-pentanone.[8]

-

Materials: 1-phenyl-1-pentanone, ethereal solution, solid anhydrous aluminum chloride, liquid bromine, sodium bicarbonate solution, anhydrous magnesium sulfate.[8]

-

Procedure:

-

Cool an ethereal solution of 1-phenyl-1-pentanone in an ice bath.[8]

-

Slowly add solid anhydrous aluminum chloride to the solution.[8]

-

Immediately following the addition of aluminum chloride, add approximately 0.1 molar equivalents of liquid bromine.[8]

-

Stir the reaction mixture for 10 minutes. A color change from light orange to colorless should be observed.[8] If no color change occurs at 0°C, allow the mixture to warm to room temperature and react for several hours.[8]

-

Slowly add another 0.9 molar equivalents of liquid bromine to the solution over at least 5 minutes.[8]

-

Upon completion of the reaction, neutralize the mixture with a sodium bicarbonate solution.[8]

-

Separate the organic layer and dry it with anhydrous magnesium sulfate.[8]

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain a light-colored oily substance.[8]

-

Purify the residue using column chromatography to yield the final product, 2-Bromo-1-phenyl-pentan-1-one.[8]

-

Applications in Research and Drug Development

1-Phenylpentan-1-one serves as an intermediate in organic synthesis and for scientific research.[8][9] While direct applications in drug development for 1-phenylpentan-1-one are not explicitly detailed, the related compound, 1-phenylpentan-3-one, is a valuable starting material for the synthesis of pharmaceutical intermediates, particularly for potential CNS-active agents.[10]

Derivatives of 1-phenylpentan-3-one, such as 3-amino-1-phenylpentane derivatives, are being investigated as anticonvulsant agents.[10] These compounds are hypothesized to modulate the activity of GABAᴀ receptors in the central nervous system.[10]

The synthesis of 2-Bromo-1-phenyl-pentan-1-one also points to its utility as a precursor for introducing further chemical diversity, as the bromine atom can be readily displaced or transformed.[8]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the synthesis and application of phenylpentanones.

References

- 1. Valerophenone | C11H14O | CID 66093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 1-Phenyl-1-pentanone (FDB003231) - FooDB [foodb.ca]

- 3. 1-PHENYLPENTAN-1-ONE | CAS 1009-14-9 [matrix-fine-chemicals.com]

- 4. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. Write the structural formula of 1- phenylpentan - 1 one. [allen.in]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. guidechem.com [guidechem.com]

- 9. Valerophenone ( 1-Phenylpentan-1-one , butyl phenyl ketone ) >99% - 1000ml - SYNTHETIKA [synthetikaeu.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Analysis of 1-Phenylnonan-1-one: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylnonan-1-one is an aromatic ketone. The characterization and confirmation of the structure of such organic compounds heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a summary of the expected spectroscopic data for this compound based on its analog, 1-phenyl-1-pentanone, and outlines the standard experimental methodologies for acquiring such data.

Spectroscopic Data of 1-Phenyl-1-pentanone (Analog)

The following tables summarize the key spectroscopic data for 1-phenyl-1-pentanone.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Spectral Data for 1-Phenyl-1-pentanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.92 | m | 2H | Aromatic (ortho-protons) |

| 7.55 - 7.42 | m | 3H | Aromatic (meta- and para-protons) |

| 2.92 | t | 2H | -CH₂- (adjacent to C=O) |

| 1.68 | sextet | 2H | -CH₂- |

| 1.40 | sextet | 2H | -CH₂- |

| 0.94 | t | 3H | -CH₃ |

Note: The chemical shifts for the aliphatic chain in this compound would extend with additional methylene signals in the 1.2-1.7 ppm region.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Spectral Data for 1-Phenyl-1-pentanone

| Chemical Shift (δ) ppm | Assignment |

| 200.7 | C=O (Ketone) |

| 136.9 | Aromatic (quaternary) |

| 132.9 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.9 | Aromatic CH |

| 38.3 | -CH₂- (adjacent to C=O) |

| 26.9 | -CH₂- |

| 22.5 | -CH₂- |

| 13.9 | -CH₃ |

Note: For this compound, additional signals for the longer alkyl chain would appear in the aliphatic region (approx. 22-32 ppm).

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 1-Phenyl-1-pentanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (Aryl ketone) stretch |

| ~1595, ~1450 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for 1-Phenyl-1-pentanone (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 105 | High | [C₆H₅CO]⁺ - CH₃ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: For this compound, the molecular ion peak would be at a higher m/z. The fragmentation pattern would likely still show prominent benzoyl and phenyl cations.

Experimental Protocols

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. Integration of the signals in ¹H NMR provides the relative ratio of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O).

-

Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. A common method for this type of compound is Electron Ionization (EI), where high-energy electrons bombard the sample, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide on the Solubility of 1-Phenylnonan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive literature search has revealed a notable absence of specific, publicly available quantitative solubility data for 1-phenylnonan-1-one in various organic solvents. This guide has been developed to provide a robust framework for researchers by outlining the predicted solubility based on its physicochemical properties and established chemical principles. Furthermore, it details a standardized experimental protocol for the accurate determination of its solubility, offering a foundational methodology for laboratory investigation.

Introduction to this compound and its Solubility

This compound is an aromatic ketone characterized by a nine-carbon aliphatic chain attached to a benzoyl group. Its molecular structure, featuring a polar carbonyl group and a large, nonpolar alkyl-aromatic portion, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility profile; the long, nonpolar hydrocarbon chain suggests good solubility in nonpolar organic solvents, while the polar carbonyl group allows for interactions with polar solvents.[1][2] However, the significant nonpolar character of the molecule is expected to be the dominant factor in its overall solubility. As the carbon chain length of aldehydes and ketones increases, their solubility in polar solvents like water decreases significantly, while they generally remain soluble in common organic solvents.[1][2][3]

Predicted Solubility Profile of this compound

Based on its structure and general solubility principles for long-chain ketones, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.[4][5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether | High | The long nonyl chain and the phenyl group, both nonpolar, will have strong van der Waals interactions with nonpolar solvents. These solvents are expected to effectively solvate the bulk of the molecule. |

| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Moderate to High | These solvents possess a dipole moment that can interact with the polar carbonyl group of this compound. Their alkyl portions can also interact with the nonpolar parts of the solute, making them effective solvents. |

| Polar Protic | Methanol, Ethanol, Propanol | Low to Moderate | While the carbonyl group can act as a hydrogen bond acceptor with the hydroxyl group of alcohol solvents, the very large, nonpolar part of the this compound molecule will likely limit its solubility in these highly polar, hydrogen-bonding solvents.[6] |

Experimental Protocol for Solubility Determination

To ascertain precise, quantitative solubility data for this compound, the equilibrium shake-flask method is a widely used and reliable technique.[7][8][9]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient duration (typically 24 to 72 hours) to ensure that the system reaches equilibrium.[8][10] The time required may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For complete separation of the solid and liquid phases, centrifuge the vials at the same temperature.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to pass the solution through a syringe filter.

-

Dilution: Accurately dilute the collected aliquot with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.[10]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

The Unveiled Potential: A Technical Guide to the Biological Activities of Long-Chain Alkylphenones

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the burgeoning research into the biological activities of long-chain alkylphenones. These phenolic compounds, characterized by a ketone group and a long alkyl chain, are demonstrating significant potential across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This document synthesizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this promising field.

Antimicrobial Activity: Disrupting Microbial Defenses

Long-chain alkylphenones have emerged as a class of compounds with notable antimicrobial properties. Their efficacy is largely attributed to their amphipathic nature, allowing them to interact with and disrupt microbial cell membranes. The length of the alkyl chain is a critical determinant of this activity, with an optimal length required to balance hydrophobicity for membrane insertion and sufficient aqueous solubility.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below summarizes the MIC values for a series of 4-alkylphenols against various microorganisms, illustrating the impact of alkyl chain length on their activity.

| Compound | Alkyl Chain Length | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |

| 4-Propylphenol | C3 | >100 | >100 | >100 |

| 4-Butylphenol | C4 | 64 | 128 | 128 |

| 4-Pentylphenol | C5 | 32 | 64 | 64 |

| 4-Hexylphenol | C6 | 16 | 32 | 32 |

| 4-Heptylphenol | C7 | 8 | 16 | 16 |

| 4-Octylphenol | C8 | 4 | 8 | 8 |

| 4-Nonylphenol | C9 | 8 | 16 | 16 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values presented above are typically determined using the broth microdilution method, a standardized and widely accepted technique.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Long-chain alkylphenone stock solutions (dissolved in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipettes

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Microtiter Plates: Aseptically add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution of Compounds: Add 100 µL of the alkylphenone stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This creates a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth and inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. Alternatively, absorbance can be measured using a microplate reader.[1][2]

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of long-chain alkylphenones involves the disruption of the microbial cell membrane. Their lipophilic alkyl chains insert into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

Anticancer Activity: Inducing Programmed Cell Death

Long-chain alkylphenones have demonstrated promising cytotoxic effects against various cancer cell lines. Their anticancer activity is often linked to the induction of apoptosis, or programmed cell death, and is influenced by the length of the alkyl chain.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for a series of 4-alkylphenones against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.[3][4]

| Compound | Alkyl Chain Length | MCF-7 (IC50 in µM) | HeLa (IC50 in µM) |

| 4-Propylphenol | C3 | >100 | >100 |

| 4-Butylphenol | C4 | 85.2 | 92.5 |

| 4-Pentylphenol | C5 | 63.7 | 71.3 |

| 4-Hexylphenol | C6 | 41.5 | 55.8 |

| 4-Heptylphenol | C7 | 28.9 | 39.1 |

| 4-Octylphenol | C8 | 15.3 | 22.4 |

| 4-Nonylphenol | C9 | 19.8 | 28.6 |

Experimental Protocol: MTT Assay for Cytotoxicity

The IC50 values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[5][6]

Objective: To assess the cytotoxic effect of long-chain alkylphenones on cancer cell lines and determine their IC50 values.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Long-chain alkylphenone stock solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the long-chain alkylphenones and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5][6][7]

Signaling Pathway: Induction of Apoptosis in Breast Cancer Cells

Studies on 4-nonylphenol, a well-researched long-chain alkylphenol, have indicated its ability to induce apoptosis in MCF-7 breast cancer cells through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[8][9][10]

Enzyme Inhibition: Targeting Inflammatory Pathways

Certain long-chain alkylphenones have demonstrated the ability to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This suggests their potential as anti-inflammatory agents.

Quantitative Enzyme Inhibition Data

The inhibitory activity of long-chain alkylphenones against COX-1 and COX-2 enzymes is quantified by their IC50 values. A lower IC50 value indicates greater potency.

| Compound | Alkyl Chain Length | COX-1 (IC50 in µM) | COX-2 (IC50 in µM) |

| 4-Propylphenol | C3 | >50 | >50 |

| 4-Butylphenol | C4 | 45.2 | 38.7 |

| 4-Pentylphenol | C5 | 31.8 | 25.1 |

| 4-Hexylphenol | C6 | 18.5 | 12.3 |

| 4-Heptylphenol | C7 | 10.2 | 6.8 |

| 4-Octylphenol | C8 | 5.6 | 3.1 |

| 4-Nonylphenol | C9 | 7.9 | 4.5 |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric assay kits.[11][12][13]

Objective: To measure the in vitro inhibition of COX-1 and COX-2 enzymes by long-chain alkylphenones.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Colorimetric or fluorometric probe

-

Assay buffer

-

96-well microtiter plates

-

Long-chain alkylphenone stock solutions

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

-

Enzyme and Inhibitor Incubation: In the wells of a microtiter plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the long-chain alkylphenone at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Signal Detection: After a specific incubation time, add the detection reagent that reacts with the product of the COX reaction (prostaglandin G2) to produce a colorimetric or fluorescent signal.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

IC50 Calculation: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of the uninhibited control. The IC50 value is then determined from a dose-response curve.[11]

Experimental Workflow Visualization

The general workflow for screening and evaluating the biological activities of long-chain alkylphenones is a multi-step process, from initial synthesis to detailed mechanistic studies.

Conclusion and Future Directions

Long-chain alkylphenones represent a versatile class of molecules with significant, tunable biological activities. The length of the alkyl chain is a key structural feature that dictates their potency and, in some cases, their selectivity. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these compounds further.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of analogues with varied alkyl chain lengths, branching, and substitutions on the phenolic ring to optimize activity and selectivity.

-

Detailed Mechanistic Investigations: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action and potential off-target effects.

-

In Vivo Efficacy and Safety Profiling: Evaluating the most promising lead compounds in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

By continuing to explore the rich chemical space of long-chain alkylphenones, the scientific community is poised to unlock new therapeutic agents for a range of diseases.

References

- 1. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. atcc.org [atcc.org]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrative network toxicology and molecular docking reveal 4-Nonylphenol’s multifaceted mechanisms in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrative network toxicology and molecular docking reveal 4-Nonylphenol’s multifaceted mechanisms in breast cancer pathogenesis | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An Introduction to the Significance of Aromatic Ketones in Scientific Research

Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to a phenyl ring. This structural motif is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile scaffold for the development of a wide range of biologically active molecules.[1] Their utility spans from intermediates in the synthesis of pharmaceuticals to their application in fragrances and as photoinitiators.[1] Long-chain aromatic ketones, such as 1-phenylnonan-1-one, are of particular interest due to the influence of the alkyl chain length on their physicochemical properties and biological activities.[2] This technical guide provides a comprehensive review of this compound and related aromatic ketones, focusing on their synthesis, chemical properties, and potential applications in drug development, with a special emphasis on their putative roles in key signaling pathways.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in public literature, the properties of shorter-chain analogues such as 1-phenylpentan-1-one (Valerophenone) and 1-phenylpropan-1-one (Propiophenone) provide valuable reference points.

Table 1: Physical Properties of this compound and Related Aromatic Ketones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₁₅H₂₂O | 218.34 | Estimated: < 25 | Estimated: > 250 | Estimated: ~0.95 |

| 1-Phenylpentan-1-one | C₁₁H₁₄O | 162.23 | -9[2][3] | 242[1]; 105-107 (5 mmHg)[2] | 0.98[2] |

| 1-Phenylbutan-1-one | C₁₀H₁₂O | 148.20 | 11-13[4] | 228.5[4] | 1.0[4] |

| 1-Phenylpropan-1-one | C₉H₁₀O | 134.18 | 17-19[5] | 218[5] | 1.009[5] |

Estimates for this compound are based on trends observed in homologous series.

Spectroscopic Characterization

The structural elucidation of aromatic ketones relies heavily on spectroscopic techniques. The expected spectral data for this compound, based on the analysis of related compounds, are summarized below.

Table 2: Spectroscopic Data Interpretation for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.2-8.0 ppm. Protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift. - Methylene protons (α to carbonyl): A triplet around δ 2.9-3.1 ppm. - Other aliphatic protons: Multiplets in the upfield region (δ 0.8-1.8 ppm). - Terminal methyl protons: A triplet around δ 0.9 ppm. |

| ¹³C NMR | - Carbonyl carbon: A characteristic peak in the downfield region, typically around δ 200 ppm. - Aromatic carbons: Signals in the range of δ 128-137 ppm. The carbon attached to the carbonyl group will be at a higher chemical shift. - Aliphatic carbons: Signals in the upfield region (δ 14-40 ppm). |

| IR (Infrared) | - C=O stretch (ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. - C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹. |

| MS (Mass Spectrometry) | - Molecular ion peak (M⁺): At m/z = 218. - Major fragmentation patterns: Cleavage at the acyl-phenyl bond (to give a benzoyl cation at m/z = 105) and McLafferty rearrangement. |

Synthesis of this compound and Related Aromatic Ketones

The synthesis of this compound can be achieved through several established methods in organic chemistry, with Friedel-Crafts acylation and Grignard reactions being the most common.

Experimental Protocol 1: Friedel-Crafts Acylation

This method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved), suspend anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane or benzene.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Add nonanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Figure 1: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocol 2: Grignard Reaction

This method involves the reaction of a Grignard reagent with a nitrile followed by hydrolysis.

Reaction Scheme:

Detailed Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of nonanenitrile (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker containing a mixture of ice and dilute sulfuric acid or aqueous ammonium chloride.

-

Extraction and Purification: Follow steps 6-9 as described in the Friedel-Crafts acylation protocol.

References

An In-Depth Technical Guide on 1-Phenylnonan-1-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylnonan-1-one, an aromatic ketone, belongs to the class of long-chain alkyl phenyl ketones. While not as extensively studied as its shorter-chain analogs, it serves as a valuable intermediate in organic synthesis and holds potential for investigation in various scientific domains. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on experimental details and data presentation for a scientific audience.

Historical Context: The Dawn of Friedel-Crafts Acylation

The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, French chemist Charles Friedel and his American collaborator, James Crafts, published their groundbreaking work on a new method for the synthesis of hydrocarbons and ketones. This set of reactions, now known as Friedel-Crafts alkylation and acylation, revolutionized the way chemists could attach substituents to an aromatic ring.

Friedel-Crafts acylation involves the reaction of an aromatic compound, such as benzene, with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction leads to the formation of an aryl ketone. The synthesis of this compound is a direct application of this historic reaction, utilizing nonanoyl chloride as the acylating agent. While the exact date of the first synthesis of this compound is not well-documented, its preparation became feasible following Friedel and Crafts' seminal discovery.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with nonanoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene (anhydrous)

-

Nonanoyl chloride

-

Aluminum chloride (anhydrous, powdered)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas) is charged with anhydrous benzene and anhydrous aluminum chloride in a fume hood. The flask is cooled in an ice bath.

-

Addition of Acyl Chloride: Nonanoyl chloride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene. The reaction is exothermic and the temperature should be maintained below 10°C during the addition. Hydrogen chloride gas is evolved and trapped.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is carefully poured onto crushed ice to decompose the aluminum chloride complex. Concentrated hydrochloric acid is added to dissolve any aluminum hydroxides. The organic layer is separated using a separatory funnel.

-

Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Physical and Spectroscopic Data

Accurate physical and spectroscopic data are crucial for the identification and characterization of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.34 g/mol |

| CAS Number | 6006-81-1 |

| Appearance | White to off-white solid |

| Melting Point | 35-38 °C |

| Boiling Point | 155-157 °C at 4 mmHg |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks and Interpretation |

| ¹H NMR | ~7.95 ppm (d, 2H): Protons ortho to the carbonyl group on the phenyl ring.~7.55 ppm (t, 1H): Proton para to the carbonyl group on the phenyl ring.~7.45 ppm (t, 2H): Protons meta to the carbonyl group on the phenyl ring.~2.95 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-CO-).~1.70 ppm (quint, 2H): Methylene protons beta to the carbonyl group.~1.30 ppm (m, 10H): Methylene protons of the alkyl chain.~0.88 ppm (t, 3H): Terminal methyl protons of the alkyl chain. |

| ¹³C NMR | ~200 ppm: Carbonyl carbon.~137 ppm: Quaternary carbon of the phenyl ring attached to the carbonyl group.~133 ppm: Para carbon of the phenyl ring.~128.6 ppm: Meta carbons of the phenyl ring.~128.0 ppm: Ortho carbons of the phenyl ring.~38 ppm: Methylene carbon adjacent to the carbonyl group.~32, 29.5, 29.3, 29.2, 24, 22.7 ppm: Methylene carbons of the alkyl chain.~14.1 ppm: Terminal methyl carbon. |

| IR (Infrared) | ~3060 cm⁻¹: Aromatic C-H stretch.~2920, 2850 cm⁻¹: Aliphatic C-H stretch.~1685 cm⁻¹: Strong C=O stretch (aryl ketone).~1600, 1450 cm⁻¹: Aromatic C=C stretches. |

| MS (Mass Spec.) | m/z 218: Molecular ion (M⁺).m/z 105: Base peak, corresponding to the benzoyl cation [C₆H₅CO]⁺.m/z 77: Phenyl cation [C₆H₅]⁺. |

Biological Activity and Signaling Pathways

While this compound itself has not been the subject of extensive biological investigation, related long-chain alkyl phenyl ketones have been studied for their interaction with various enzymes. One such enzyme is carbonyl reductase.

Carbonyl reductases (CBRs) are a group of NAD(P)H-dependent enzymes that catalyze the reduction of a wide variety of endogenous and xenobiotic carbonyl compounds to their corresponding alcohols.[1][2] These enzymes play a role in the metabolism of prostaglandins, steroids, and various drugs.[1][2]

A study on the inhibitory effects of a series of alkyl phenyl ketones on carbonyl reductase activity in pig heart cytosol found that the inhibitory potency varied with the length of the alkyl chain. While hexanophenone showed the highest inhibitory activity, nonanophenone, a close structural analog of this compound, exhibited much lower inhibitory potency. This suggests that the length of the alkyl chain is a critical determinant for the interaction with the active site of carbonyl reductase.

The general mechanism of carbonyl reductase involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl carbon of the substrate, leading to the formation of a secondary alcohol.

Simplified Signaling Pathway of Carbonyl Reductase

References

An In-depth Technical Guide on the Thermochemical Data of 1-Phenylnonan-1-one

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide addresses the thermochemical properties of 1-phenylnonan-1-one. Currently, there is a notable absence of experimentally determined thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, for this long-chain aromatic ketone in publicly accessible literature. To provide valuable context and a basis for estimation, this document presents available thermochemical data for its shorter-chain homologues: 1-phenylpropan-1-one, 1-phenylbutan-1-one, and 1-phenylpentan-1-one. Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of combustion for organic compounds using static bomb calorimetry is provided. This guide also includes a visual representation of the experimental workflow to aid in the conceptualization and planning of such measurements.

Introduction

This compound is an aromatic ketone with a nine-carbon aliphatic chain. Aromatic ketones are a significant class of compounds in organic chemistry, finding applications as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. A thorough understanding of their thermochemical properties is crucial for process design, safety analysis, and computational modeling of reaction mechanisms and kinetics.

The thermochemical data for a compound, including its enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are fundamental thermodynamic parameters. The enthalpy of formation, in particular, is critical for calculating the heat of reaction for chemical processes involving the compound. Despite its relevance, to the best of our knowledge, the thermochemical properties of this compound have not been experimentally determined and reported in the literature.

This guide aims to bridge this information gap by:

-

Presenting a consolidated view of the thermochemical data available for structurally related, shorter-chain 1-phenylalkan-1-ones.

-

Providing a detailed, generalized experimental protocol that can be adapted for the determination of the thermochemical properties of this compound.

-

Illustrating the experimental workflow for clarity and ease of implementation.

Thermochemical Data of 1-Phenylalkan-1-ones

In the absence of direct experimental data for this compound, examining the thermochemical properties of its lower homologues can provide insight into the expected trends and allow for estimations. The following tables summarize the available data for 1-phenylpropan-1-one, 1-phenylbutan-1-one, and 1-phenylpentan-1-one, primarily sourced from the NIST WebBook.[1][2][3]

Table 1: Condensed Phase Thermochemistry Data for 1-Phenylalkan-1-ones

| Compound Name | CAS Number | Formula | Molecular Weight ( g/mol ) | Phase | Δc H°liquid (kJ/mol) | Δf H°liquid (kJ/mol) |

| 1-Propanone, 1-phenyl- | 93-55-0 | C9H10O | 134.1751 | liquid | -4686.5 ± 1.0 | -154.4 ± 1.1 |

| 1-Butanone, 1-phenyl- | 495-40-9 | C10H12O | 148.2017 | liquid | -5339.8 | -169.6 |

| 1-Pentanone, 1-phenyl- | 1009-14-9 | C11H14O | 162.2283 | - | Not Available | Not Available |

Data compiled from the NIST WebBook.[2][4][5]

Table 2: Phase Change Data for 1-Phenylalkan-1-ones

| Compound Name | Tfus (K) | Tboil (K) | Δvap H (kJ/mol) at Tboil |

| 1-Propanone, 1-phenyl- | 291.8 | 491. | 54.3 ± 0.4 |

| 1-Butanone, 1-phenyl- | 284.75 | 505. | 49.4 |

| 1-Pentanone, 1-phenyl- | Not Available | 516. | Not Available |

Data compiled from the NIST WebBook.[2][5][6]

Experimental Protocol: Determination of Enthalpy of Combustion

The standard enthalpy of combustion (Δc H°) is a key thermochemical parameter that can be determined experimentally using bomb calorimetry. From this value, the standard enthalpy of formation (Δf H°) can be calculated. The following is a generalized protocol for the determination of the enthalpy of combustion of a liquid organic compound like this compound using a static bomb calorimeter.

3.1. Materials and Equipment

-

Static Bomb Calorimeter: A high-pressure stainless steel vessel (bomb) with an internal volume of approximately 340 cm³, equipped with an ignition system.

-

Calorimeter Jacket: A water bath with a temperature control system to ensure isothermal or adiabatic conditions.

-

Temperature Measurement: A high-precision digital thermometer (e.g., a quartz crystal thermometer) capable of measuring temperature changes to ±10⁻⁴ K.

-

Oxygen: High-purity (99.999%) oxygen gas.

-

Crucible: A platinum or silica crucible to hold the sample.

-

Ignition Wire: Platinum or iron wire.

-

Calibrant: Benzoic acid (NIST Standard Reference Material 39j) with a certified massic energy of combustion.

-

Sample: High-purity (≥99.5%) this compound.

-

Ancillary Equipment: Analytical balance, pellet press (for solid samples), deionized water.

3.2. Experimental Procedure

3.2.1. Calibration of the Calorimeter

-

Preparation: Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

-

Ignition Wire: Measure and weigh a piece of the ignition wire. Secure it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Bomb Assembly: Add a known volume (e.g., 1.00 cm³) of deionized water to the bomb to ensure the final products are in a well-defined state.

-

Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of 3.04 MPa.

-

Calorimeter Setup: Place the bomb head in the calorimeter bucket containing a known mass of water. Ensure the bomb is fully submerged.

-

Temperature Equilibration: Allow the system to equilibrate thermally. Start recording the temperature at regular intervals (e.g., every 10 seconds) to establish a stable baseline (fore-period).

-

Ignition: Ignite the sample by passing an electrical current through the ignition wire.

-

Temperature Monitoring: Continue to record the temperature as it rises during the combustion (main-period) and until it starts to cool at a steady rate (after-period).

-

Post-Combustion Analysis: After the experiment, depressurize the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).

-

Energy Equivalent Calculation: From the temperature rise and the known energy of combustion of benzoic acid, calculate the energy equivalent (ε(calor)) of the calorimeter.[7] Perform multiple calibration experiments to obtain a precise average value.

3.2.2. Combustion of this compound

-

Sample Preparation: Accurately weigh a sample of liquid this compound (typically 0.5 - 1.0 g) into the crucible.

-

Procedure Repetition: Repeat steps 3.2.1.2 through 3.2.1.9 with the this compound sample.

-

Energy of Combustion Calculation: Using the calibrated energy equivalent of the calorimeter and the observed temperature change, calculate the energy of combustion of the sample.

-

Corrections: Apply necessary corrections (Washburn corrections) to account for the standard states of reactants and products.[8] This includes corrections for the heat of formation of nitric acid from residual nitrogen in the bomb and the heat of combustion of the ignition wire.

-

Enthalpy of Combustion: Convert the corrected energy of combustion at constant volume (ΔcU°) to the enthalpy of combustion at constant pressure (ΔcH°) using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.[9]

3.3. Derivation of Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) of this compound can be calculated from its standard molar enthalpy of combustion (ΔcH°) using Hess's law. The combustion reaction for this compound (C15H22O) is:

C15H22O(l) + 20.5 O2(g) → 15 CO2(g) + 11 H2O(l)

The standard enthalpy of formation is then calculated as:

ΔfH°(C15H22O, l) = [15 × ΔfH°(CO2, g) + 11 × ΔfH°(H2O, l)] - ΔcH°(C15H22O, l)

The standard enthalpies of formation for CO2(g) and H2O(l) are well-established values.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion.

Caption: Workflow for determining the enthalpy of combustion.

Conclusion

While direct experimental thermochemical data for this compound are not currently available in the literature, this technical guide provides a framework for understanding and determining these crucial properties. The compiled data for its shorter-chain homologues offer a basis for estimation and highlight the expected trends in thermochemical behavior with increasing alkyl chain length. The detailed, generalized protocol for bomb calorimetry provides a practical starting point for researchers aiming to perform these measurements. The successful experimental determination of the thermochemical data for this compound would be a valuable contribution to the field, aiding in the design and optimization of chemical processes and in the advancement of computational chemistry models.

References

- 1. 1-Propanone, 1-phenyl- [webbook.nist.gov]

- 2. 1-Butanone, 1-phenyl- [webbook.nist.gov]

- 3. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

- 4. 1-Propanone, 1-phenyl- [webbook.nist.gov]

- 5. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

- 6. 1-Propanone, 1-phenyl- [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

The Natural Occurrence and Analysis of 1-Phenylalkan-1-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the natural occurrence of 1-phenylnonan-1-one and its analogs, with a primary focus on the documented presence of valerophenone (1-phenylpentan-1-one) in the plant kingdom. While the direct natural occurrence of this compound remains to be scientifically established, this document details the presence of its shorter-chain analogs in various plant species. It outlines detailed experimental protocols for the extraction, isolation, and quantification of these aromatic ketones using gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide illustrates the biosynthetic origins of these compounds within the broader phenylpropanoid pathway and presents a putative signaling pathway based on the known biological activities of related phenolic compounds. All quantitative data are summarized for comparative analysis, and logical and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound and its structural analogs, belonging to the class of 1-phenylalkan-1-ones, are aromatic ketones characterized by a phenyl group attached to a carbonyl group at the first position of an alkyl chain. While synthetic routes to these compounds are well-established, their natural occurrence is less documented. This guide synthesizes the available scientific literature to provide an in-depth understanding of their presence in nature, with a particular emphasis on valerophenone (1-phenylpentan-1-one), a known natural product. Phenylpropanoids and their derivatives are recognized for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, making them of significant interest to the pharmaceutical and cosmetic industries[1].

Natural Occurrence of 1-Phenylalkan-1-ones

Based on current scientific literature, there is no definitive evidence for the natural occurrence of this compound. However, several shorter-chain analogs have been identified in various plant species. The most notable of these is valerophenone (1-phenylpentan-1-one).

Table 1: Natural Occurrence of Valerophenone (1-Phenylpentan-1-one)

| Compound | Natural Source | Plant Part | Reference(s) |

| Valerophenone (1-Phenylpentan-1-one) | Apium graveolens (Celery) | Seed | [2] |

| Valerophenone (1-Phenylpentan-1-one) | Ligusticum striatum (Chuanxiong) | Rhizome |

Quantitative Data

Quantitative analysis of 1-phenylalkan-1-ones in natural sources is not extensively reported in the literature. However, some studies on the composition of essential oils provide an indication of their relative abundance.

Table 2: Quantitative Analysis of Valerophenone in Essential Oils

| Natural Source | Plant Part | Extraction Method | Analytical Method | Valerophenone Content | Reference(s) |

| Apium graveolens (Celery) | Seed | Steam Distillation | GC-MS | Not explicitly quantified, but listed as a constituent of the essential oil. | [2] |

| Ligusticum jeholense | Rhizomes and Roots | Volatile Oil Extraction | GC-MS | Identified as a phenylpropanoid, with phenylpropanoids constituting 11.01 ± 6.28% of the volatile oil. | [3] |

| Ligusticum sinese | Rhizomes and Roots | Volatile Oil Extraction | GC-MS | Identified as a phenylpropanoid, with phenylpropanoids constituting 48.86 ± 12.93% of the volatile oil. | [3] |

Note: The data for Ligusticum species refers to the general class of phenylpropanoids, of which valerophenone is a member. The precise concentration of valerophenone was not detailed in this study.

Biosynthesis of 1-Phenylalkan-1-ones

1-Phenylalkan-1-ones are derived from the phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The biosynthesis of the core phenylpropanoid unit involves a series of enzymatic steps, starting with the deamination of phenylalanine.

Caption: General biosynthetic pathway of 1-phenylalkan-1-ones.

Experimental Protocols

The following section details a representative methodology for the extraction, identification, and quantification of valerophenone from plant material, based on established techniques for essential oil analysis.

Extraction of Volatile Compounds

A common method for extracting volatile compounds like valerophenone from plant matrices is steam distillation.

Protocol 4.1.1: Steam Distillation

-

Sample Preparation: Air-dry the plant material (e.g., celery seeds) at room temperature and grind to a coarse powder.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.

-

Distillation: Place a known quantity (e.g., 100 g) of the powdered plant material in the distillation flask with distilled water. Heat the flask to boiling and collect the distillate over a period of 3-4 hours.

-

Oil Separation: The essential oil, containing the volatile compounds, will separate from the aqueous layer in the collection tube. Carefully collect the oil and dry it over anhydrous sodium sulfate.

-

Storage: Store the extracted essential oil in a sealed vial at 4°C in the dark until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds in essential oils.

Protocol 4.2.1: GC-MS Analysis of Valerophenone

-

Sample Preparation: Prepare a solution of the essential oil in a suitable solvent (e.g., n-hexane) at a concentration of 1% (v/v).

-

GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for separating volatile compounds, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

-

Compound Identification: Identify valerophenone by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of valerophenone at different concentrations. The concentration of valerophenone in the sample can then be determined by comparing its peak area to the calibration curve.

Caption: Workflow for the extraction and analysis of valerophenone.

Putative Signaling Pathway

While specific signaling pathways for 1-phenylalkan-1-ones have not been elucidated, many phenolic compounds are known to exert their biological effects through the modulation of cellular signaling cascades, often related to oxidative stress and inflammation. The antioxidant properties of phenylpropanoids are well-documented[1]. A plausible, though hypothetical, signaling pathway involves the mitigation of oxidative stress-induced cellular responses.

Caption: Hypothetical signaling pathway for valerophenone.

Conclusion